molecular formula C8H7ClO3S B3025494 2,3-DIHYDROBENZOFURAN-6-SULFONYL CHLORIDE CAS No. 724446-31-5

2,3-DIHYDROBENZOFURAN-6-SULFONYL CHLORIDE

Cat. No.: B3025494
CAS No.: 724446-31-5
M. Wt: 218.66 g/mol
InChI Key: UHYIBERPFLCTBR-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO3S. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is particularly interesting due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-sulfonyl chloride typically involves the sulfonylation of 2,3-dihydrobenzofuran. One common method includes the reaction of 2,3-dihydrobenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dihydrobenzofuran-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-6-sulfonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-7-sulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride
  • Benzofuran derivatives with different substituents

Comparison: 2,3-Dihydrobenzofuran-6-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYIBERPFLCTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610821
Record name 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724446-31-5
Record name 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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